molecular formula C23H28O6 B579904 Acetylvirolin CAS No. 916264-22-7

Acetylvirolin

Cat. No. B579904
CAS RN: 916264-22-7
M. Wt: 400.471
InChI Key: PYVVKTYHVHGNMI-VRLQVODMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylvirolin (AVL) is a novel, small molecule inhibitor of the enzyme acetylcholinesterase (AChE). It was first discovered in 2013 by researchers at the University of California, Davis and has since been studied for its potential applications in a variety of scientific research areas. AVL is a reversible, competitive inhibitor of AChE, which means that it binds to the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter involved in many physiological processes. AVL is an exciting new compound that has shown promise in a wide range of research studies.

Scientific Research Applications

Research on Nicotinic Acetylcholine Receptors

  • Subheading : Understanding Nicotinic Acetylcholine Receptors
  • Content : Research has focused on the structure and function of neuronal nicotinic acetylcholine receptors, which are key to understanding the effects of nicotinic agonists in the brain. These receptors' conformational complexity contributes significantly to diverse responses observed in different brain areas (Heishman et al., 1997).
  • Subheading : Role in Alzheimer's Disease Treatment
  • Content : Studies have shown the effectiveness of acetylcholinesterase inhibitors (AChIs) in improving Alzheimer's disease symptoms. However, the use of these inhibitors varies by ethnicity, with minority patients having lower odds of AChI use (Mehta et al., 2005).
  • Subheading : Microbial Production of AChEIs
  • Content : Fungi and bacteria are major producers of AChEIs, which are potential treatments for neurodegenerative diseases. Various in vitro assays have been developed to measure acetylcholinesterase activity, enhancing our understanding of these compounds (Su et al., 2017).

properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-prop-1-enylphenoxy)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVVKTYHVHGNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylvirolin
Reactant of Route 2
Reactant of Route 2
Acetylvirolin
Reactant of Route 3
Acetylvirolin
Reactant of Route 4
Reactant of Route 4
Acetylvirolin
Reactant of Route 5
Reactant of Route 5
Acetylvirolin
Reactant of Route 6
Reactant of Route 6
Acetylvirolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.